molecular formula C17H25NO6S B2737706 (S)-tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate CAS No. 148638-76-0

(S)-tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate

Cat. No. B2737706
CAS RN: 148638-76-0
M. Wt: 371.45
InChI Key: LOBHRXDXENCDIZ-AWEZNQCLSA-N
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Description

Morpholines (1,4-oxazinanes) have attracted significant attention due to their widespread availability in natural products and biologically relevant compounds . They are frequently found in biologically active molecules and pharmaceuticals .


Synthesis Analysis

Generally, 1,2-amino alcohols and their derivatives are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of morpholines involves a six-membered ring with four carbon atoms and one each of nitrogen and oxygen .


Chemical Reactions Analysis

Morpholines can be synthesized from 1,2-amino alcohols and related compounds. A number of interesting cases of heterocyclization of amino alcohols and their derivatives into morpholines and morpholinones using solid-phase synthesis were reported .

Scientific Research Applications

Polymerization Inhibition

The tert-butyl group in this compound plays a crucial role as an inhibitor of undesired polymerization during the processing of liquid pyrolysis products . It has shown high efficiency in preventing unwanted polymerization reactions, particularly in petrochemical plants. Researchers have explored its use in inhibiting the thermal polymerization of styrene and other related compounds. Notably, it operates effectively when combined with other co-inhibitors, such as copper diethyldithiocarbamate .

Tertiary Butyl Ester Synthesis

Tertiary butyl esters find extensive applications in synthetic organic chemistry. A direct and sustainable synthesis method has been developed for introducing the tert-butoxycarbonyl group into various organic compounds. This process utilizes flow microreactor systems, making it efficient and versatile .

Thermally Activated Delayed Fluorescence (TADF) Emitters

In the field of organic light-emitting diodes (OLEDs), researchers seek solution-processable non-doped TADF emitters. The tert-butyl group has been investigated for its potential in developing efficient TADF compounds for OLEDs. Its high efficiency and compatibility with wet methods make it an attractive candidate .

Chemical Transformations

The crowded tert-butyl group exhibits unique reactivity patterns. It has been widely used in chemical transformations, serving as a versatile hydrocarbon moiety. Researchers have explored its role in various synthetic processes, highlighting its distinct behavior .

Biodegradation Pathways and Biosynthesis

Beyond its synthetic applications, the tert-butyl group is relevant in natural systems. It participates in biosynthetic and biodegradation pathways. Understanding its behavior in biological contexts can provide insights into enzymatic reactions and metabolic processes .

Biocatalytic Processes

While still an area of exploration, the tert-butyl group’s unique reactivity may find applications in biocatalysis. Researchers are investigating its potential as a substrate or catalyst in enzymatic reactions, aiming to harness its properties for sustainable processes .

Future Directions

The future directions in the study and application of morpholines could involve the development of new synthesis methods, the discovery of new biological activities, and the design of new drugs and other useful compounds .

properties

IUPAC Name

tert-butyl (2S)-2-[(4-methylphenyl)sulfonyloxymethyl]morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO6S/c1-13-5-7-15(8-6-13)25(20,21)23-12-14-11-18(9-10-22-14)16(19)24-17(2,3)4/h5-8,14H,9-12H2,1-4H3/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBHRXDXENCDIZ-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CN(CCO2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2CN(CCO2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate

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